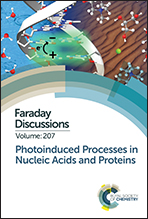Hydrogenstorage and ionic mobility in amide–halide systems†
Faraday Discussions Pub Date: 2011-05-17 DOI: 10.1039/C0FD00027B
Abstract
We report the results of a systematic study of the effect of
Recommended Literature
- [1] Blockade of the checkpoint PD-1 by its ligand PD-L1 and the immuno-oncological drugs pembrolizumab and nivolumab†
- [2] Changes in the volume phase transition temperature of hydrogels for detection of the DNA hybridization process
- [3] Front cover
- [4] Solventless thermal crosslinked polymer protective layer for high stable lithium metal batteries†
- [5] Non-steady state migration of chloride ions in cement pastes at early age
- [6] The immobilizing polysulfide mechanism of cadmium-doping carbon aerogels via a microtemplate for high performance Li–S batteries
- [7] Preparation of theasinensin A and theasinensin B and exploration of their inhibitory mechanism on α-glucosidase
- [8] Chirality separation of mixed chiral microswimmers in a periodic channel
- [9] Front cover
- [10] Front cover

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 131896-42-9
-
CAS no.: 141807-57-0









